molecular formula C20H14ClFN2O5S B14980094 2-Acetyl-4-fluorophenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

2-Acetyl-4-fluorophenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

Cat. No.: B14980094
M. Wt: 448.9 g/mol
InChI Key: YWQWTWFJZXCWJY-UHFFFAOYSA-N
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Description

2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetyl, fluorophenyl, chlorophenyl, and methanesulfonyl groups attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents, such as:

  • 2-CHLORO-4-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE
  • 2-ACETYL-4-FLUOROPHENYL 5-BROMO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE

Uniqueness

The uniqueness of 2-ACETYL-4-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H14ClFN2O5S

Molecular Weight

448.9 g/mol

IUPAC Name

(2-acetyl-4-fluorophenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C20H14ClFN2O5S/c1-12(25)15-9-14(22)7-8-17(15)29-19(26)18-16(21)10-23-20(24-18)30(27,28)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

YWQWTWFJZXCWJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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